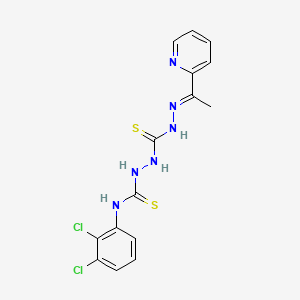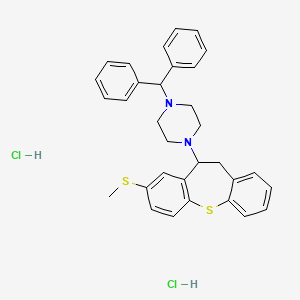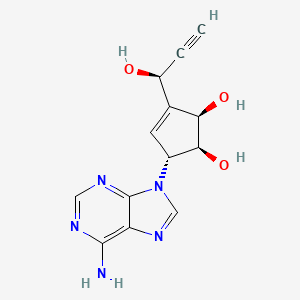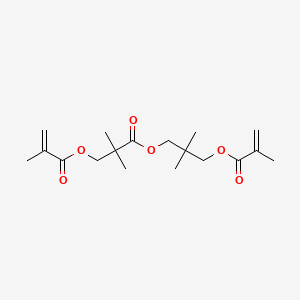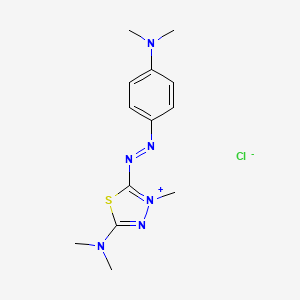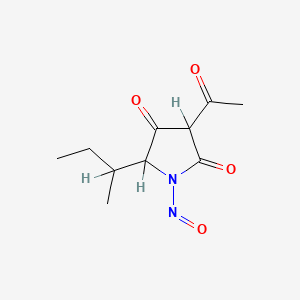
3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidinedione and has applications in various fields, including chemistry, biology, and medicine. This compound is of particular interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione typically involves the reaction of 3-acetyl-2,4-pyrrolidinedione with nitrosating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from 0°C to room temperature to ensure the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolidinedione derivatives.
Aplicaciones Científicas De Investigación
3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Tenuazonic Acid: A tetramic acid analog with similar structural features and biological activities.
Alternariol: Another compound produced by Alternaria species with comparable biological properties.
Uniqueness: 3-Acetyl-5-(1-methylpropyl)-1-nitroso-2,4-pyrrolidinedione is unique due to its specific nitroso group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
56784-19-1 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-acetyl-5-butan-2-yl-1-nitrosopyrrolidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-4-5(2)8-9(14)7(6(3)13)10(15)12(8)11-16/h5,7-8H,4H2,1-3H3 |
Clave InChI |
HMFZOAIDKKUFLN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)C(C(=O)N1N=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
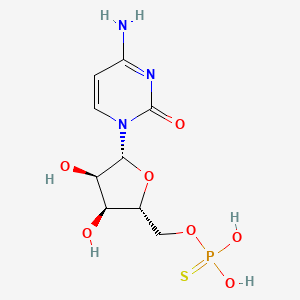
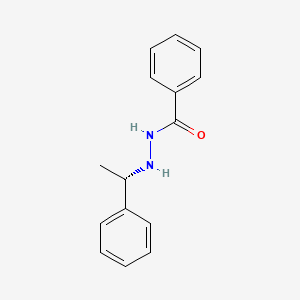
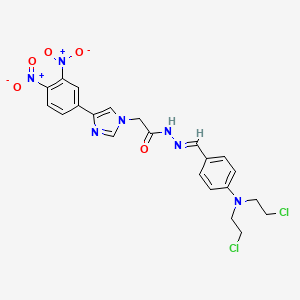
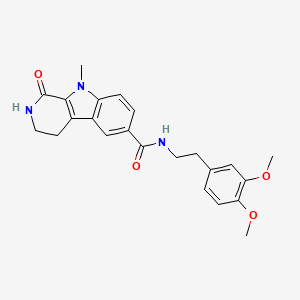
![(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol](/img/structure/B12710134.png)
![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)

